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molecular formula C9H10BrNO2 B1595787 n-(3-Bromo-4-methoxyphenyl)acetamide CAS No. 6943-73-3

n-(3-Bromo-4-methoxyphenyl)acetamide

Cat. No. B1595787
M. Wt: 244.08 g/mol
InChI Key: FOMGGBXHSUSZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06518257B1

Procedure details

By the reaction in the same manner as in Example 33-(i) using 2-bromo-4-nitroanisole (5.41 g), iron powder (6.49 g) and acetic anhydride (4.4 ml), the title compound (4.87 g) was obtained as a colorless powder crystals.
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
6.49 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][CH3:12].[C:13](OC(=O)C)(=[O:15])[CH3:14]>[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([NH:8][C:13](=[O:15])[CH3:14])[CH:5]=[CH:4][C:3]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
5.41 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
6.49 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1OC)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.87 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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